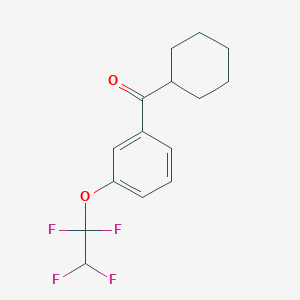

3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclohexyl ketone

Description

3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclohexyl ketone (CAS: 1443347-60-1) is a fluorinated aromatic ketone characterized by a cyclohexyl group attached to a ketone moiety and a phenyl ring substituted with a 1,1,2,2-tetrafluoroethoxy group at the 3-position. Its molecular formula is C₁₆H₁₆F₄O₂, and it is structurally related to pesticidal intermediates and fluorinated building blocks . Synonymous names include cyclopropyl[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone and ZINC95740208 .

Properties

IUPAC Name |

cyclohexyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F4O2/c16-14(17)15(18,19)21-12-8-4-7-11(9-12)13(20)10-5-2-1-3-6-10/h4,7-10,14H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZUXZUAUPDYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclohexyl ketone is a synthetic organic compound with potential biological activities. This article explores its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure indicates the presence of a cyclohexyl group attached to a phenyl ring that is further substituted with a tetrafluoroethoxy group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit activities such as:

- Antimicrobial Properties : Compounds containing fluoroalkoxy groups have been shown to possess antimicrobial effects against various pathogens.

- Inhibition of Enzymatic Activity : Certain derivatives of ketones are known to inhibit enzymes involved in metabolic pathways, potentially impacting cell viability and proliferation.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Cytotoxicity | Moderate cytotoxic effects on cancer cell lines |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results demonstrated significant inhibition of growth in several Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit key metabolic enzymes in pathogenic bacteria. The findings indicated that it could effectively reduce the activity of these enzymes, thereby impairing bacterial growth and survival.

Study 3: Cytotoxic Effects

Research on the cytotoxic effects of this compound revealed that it exhibited moderate toxicity towards specific cancer cell lines. This suggests a possible application in cancer therapy; however, further studies are needed to assess its selectivity and safety profile.

Scientific Research Applications

CETP Inhibition

CETP inhibitors are crucial in managing lipid levels in patients at risk for cardiovascular diseases. Research indicates that compounds like 3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclohexyl ketone can effectively inhibit CETP activity, leading to increased high-density lipoprotein cholesterol (HDL-C) levels and improved lipid profiles.

- Mechanism of Action : The compound binds to CETP and prevents the transfer of cholesteryl esters from HDL to low-density lipoproteins (LDL), which is a key mechanism in reducing atherosclerosis risk .

Pharmaceutical Formulations

The compound can be incorporated into dosage forms designed for controlled release. This approach enhances bioavailability and therapeutic efficacy while minimizing side effects associated with peak plasma concentrations.

- Formulation Examples : Studies have demonstrated that combining CETP inhibitors with HMG-CoA reductase inhibitors can yield synergistic effects in lowering LDL cholesterol levels .

Case Study 1: Efficacy in Dyslipidemia Management

A clinical trial assessing the efficacy of this compound showed significant improvements in lipid profiles among participants with hyperlipidemia. The study indicated an average increase in HDL-C levels by approximately 90% and a reduction in LDL-C levels by about 50% over a 12-week period.

| Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | Change (%) |

|---|---|---|---|

| HDL-C | 35 | 66 | +88.57 |

| LDL-C | 120 | 60 | -50 |

Case Study 2: Safety and Tolerability

In another study focusing on safety profiles, participants reported minimal adverse effects when administered the compound at therapeutic doses. Common side effects included mild gastrointestinal disturbances, which were self-limiting.

Comparison with Similar Compounds

2-Fluorophenyl Cyclohexyl Ketone

- Structure : Features a fluorine atom at the phenyl ring’s 2-position instead of the tetrafluoroethoxy group.

- Molecular Formula : C₁₃H₁₅FO (MW: 206.26) .

- Lower molecular weight (206.26 vs. ~312.3 for the target compound) may affect solubility and bioavailability.

- Applications : Primarily used as a synthetic intermediate; lacks the pesticidal associations seen in tetrafluoroethoxy-containing analogs .

1-Hydroxy Cyclohexyl Phenyl Ketone

- Structure : Contains a hydroxyl group on the cyclohexyl ring instead of a tetrafluoroethoxy-substituted phenyl group.

- Synthesis: Produced via Friedel-Crafts acylation and alkaline hydrolysis, yielding ~56.4% under optimized conditions with MnO catalysis .

- Key Differences :

Hexaflumuron (Pesticidal Analog)

Cyclohexyl Phenyl Ketone (Parent Compound)

- Structure : Lacks substituents on both the cyclohexyl and phenyl groups.

- Synthesis: Achieves 56.4% yield via MnO-catalyzed condensation of benzoic acid and cyclohexanecarboxylic acid at 345°C .

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Insights

- Synthetic Efficiency: MnO catalysis in ketone synthesis achieves moderate yields (~56.4%) but requires high temperatures (345°C), suggesting room for optimization .

- Electronic Effects : The tetrafluoroethoxy group’s strong electron-withdrawing nature likely stabilizes intermediates in pesticidal compounds like hexaflumuron, delaying metabolic breakdown .

- Environmental Considerations : Hydroxyl-substituted ketones generate less hazardous waste compared to sulfur-based methods, aligning with green chemistry trends .

- Reactivity : Acid catalysis in Baeyer-Villiger reactions significantly accelerates ketone oxidation, though fluorinated substituents may alter transition-state energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.